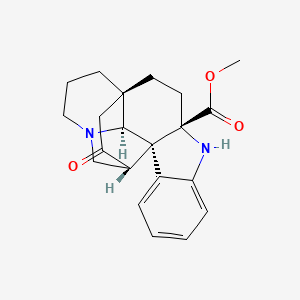
8-iso-17-phenyl trinor Prostaglandin F2α
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-iso-17-phenyl trinor Prostaglandin F2α (8-iso-17-phenyl trinor PGF2α) is the C-8 epimer of bimatoprost (free acid), a metabolically stable analog of PGF2α. Bimatoprost (free acid) binds to the FP receptor on ovine luteal cells with a relative potency of 756% compared to that of PGF2α. At the rat recombinant FP receptor expressed in CHO cells bimatoprost inhibits PGF2α binding with a Ki of 1.1 nM. There are no published studies of the pharmacological properties of 8-iso-17-phenyl trinor PGF2α.
Wissenschaftliche Forschungsanwendungen
Ocular Hypotensive Agent in Glaucoma
PhXA41, a derivative of prostaglandin F2α including 8-iso-17-phenyl trinor Prostaglandin F2α, has been identified as an effective ocular hypotensive agent in glaucoma patients. A study demonstrated that PhXA41 significantly decreases intraocular pressure (IOP) in humans by increasing uveoscleral outflow without significantly affecting other parameters of aqueous humor dynamics (Toris, Camras, & Yablonski, 1993).
Microvascular Effects in Eye
Prostaglandin F2α analogues, which include variants of 8-iso-17-phenyl trinor Prostaglandin F2α, have notable effects on the microvasculature in the eye. These compounds exhibit selectivity for FP prostanoid receptor and show various effects on regional blood flow, capillary permeability, and other microvascular parameters in the eye (Stjernschantz, Selén, Astin, & Resul, 2000).
Potential Antitumor Properties
17-Trifluoromethyl phenyl trinor prostaglandin F2α, a related compound, has shown potential as an antitumor candidate for breast cancer. It demonstrated the capability to suppress tumor volume and normalize serum and hematological parameters in test subjects (Mutukuru & Vijayakumar, 2021).
Intracellular Ca2+ Mobilization
Various prostaglandin F2α analogs, including 8-iso-17-phenyl trinor Prostaglandin F2α, have been evaluated for their ability to mobilize intracellular Ca2+ via endogenous mouse, rat, and cloned human FP prostaglandin receptors. These compounds have demonstrated direct agonist activities at the FP prostanoid receptor (Kelly, Williams, & Sharif, 2003).
Effects on Fibronectin Expression
PGE2, which includes analogs like 17-phenyl trinor PGE2, stimulates fibronectin expression in primary cultured rat osteoblasts. This effect is mediated through the EP1 receptor, phospholipase C, protein kinase Cα, and c-Src pathway, indicating a role in bone formation processes (Tang, Yang, & Fu, 2005).
Evaluation as Ocular Hypotensive Prostanoids
A series of prostaglandin F analogs, including 17-phenyl-18,19,20-trinor Prostaglandin F2α, were evaluated for their intraocular pressure-lowering effects and potential side-effects as prodrug eye drops. These compounds demonstrated significant ocular hypotensive effects in various animal models, highlighting their potential in treating conditions like glaucoma (Resul, Stjernschantz, Selén, & Bito, 1997).
Eigenschaften
Molekularformel |
C23H32O5 |
|---|---|
Molekulargewicht |
388.5 |
InChI |
InChI=1S/C23H32O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,18-22,24-26H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t18-,19-,20+,21-,22+/m0/s1 |
InChI-Schlüssel |
YFHHIZGZVLHBQZ-ASXHZHNKSA-N |
SMILES |
O[C@@H]1[C@@H](C/C=CCCCC(O)=O)[C@@H](/C=C/[C@@H](O)CCC2=CC=CC=C2)[C@H](O)C1 |
Synonyme |
9α,11α,15S-trihydroxy-17-phenyl-18,19,20-trinor-(8β)-prosta-5Z,13E-dien-1-oic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



